Trisilylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

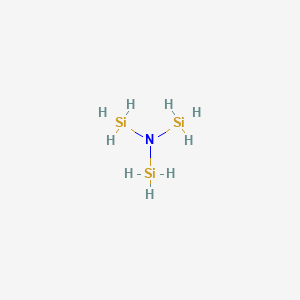

Trisilylamine, also known as this compound, is a useful research compound. Its molecular formula is H9NSi3 and its molecular weight is 107.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trisilylamine can be synthesized through several methods. One common method involves the reaction of monochlorosilane with ammonia. This reaction is highly exothermic and produces this compound along with ammonium chloride as a by-product . The reaction can be represented as follows: [ 3 \text{H}_3\text{SiCl} + 4 \text{NH}_3 \rightarrow \text{N(SiH}_3\text{)}_3 + 3 \text{NH}_4\text{Cl} ]

Another method involves the thermal decomposition of perhydropolysilazane under an oxygen-free or low-oxygen atmosphere .

Industrial Production Methods: In industrial settings, this compound is often produced using gas-phase synthesis. This involves the use of a reactor vessel with inlets for gaseous reactants and an inert gas. The reactants are injected into the reactor, where they undergo a series of reactions to form this compound .

Analyse Des Réactions Chimiques

Reactions with Other Compounds

Trisilylamine can react with other compounds, resulting in different products.

-

Ammonia: this compound reacts with ammonia in the liquid phase to produce silane (SiH4) and cyclotrisilazane ((SiH3NSiH2)3) :

NH3+3(SiH3)3N→3SiH4+(SiH3NSiH2)3+NH3

This reaction is first order in this compound and is catalyzed by ammonia . Other bases like trimethylamine, monomethylamine, and lithium hydride can substitute for ammonia to eliminate silane from this compound .

-

Carbon Dioxide, Carbon Disulphide, and Carbon Oxysulphide: this compound does not react with carbon dioxide (CO2), carbon disulphide (CS2), or carbon oxysulphide (COS) at temperatures up to 100°C and pressures up to 30 atmospheres .

-

Water: this compound reacts violently with water to produce silicon dioxide (SiO2), hydrogen (H2), and ammonia (NH3) . Polysilazanes, which may be present as byproducts, also react violently with water to yield the same products .

Decomposition

This compound can decompose to form disilylamine (DSA), silane, and polysilazanes . Disilylamine [(SiH3)2NH] decomposes into silane (SiH4) and polymeric silicon compounds or polysilazanes :

(SiH3)2NH→SiH4+[SiH2(NH)]x

Hydrolysis

The SiH function in substituted trisilylamines is generally inert to hydrolysis . Trisilylamines exhibit high hydrolytic stability compared to other Si-N compounds . For example, (Me3Si)2NBut is hydrolyzed much more rapidly than (Me3Si)3N .

Other Reactions

-

Oxidation: this compound can be oxidized to form silicon dioxide and nitrogen gas.

-

Reduction: It can be reduced to form silane and ammonia.

-

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Reaction Analysis Data

The following table summarizes the molar relationships observed in the reaction of this compound with ammonia :

| Reactants (mmoles) | Products (mmoles) |

|---|---|

| NH3 | N(SiH3)3 |

| 1.07 | 0.56 |

| 0.86 | 0.52 |

These data indicate that ammonia acts as a catalyst in the reaction .

Applications De Recherche Scientifique

Chemical Applications

1.1 Precursor for Silicon Nitride Films

Trisilylamine is predominantly used as a precursor for the deposition of silicon nitride films through atomic layer deposition (ALD). The low-temperature growth capability (below 300 °C) allows for the deposition of these films without damaging underlying substrates, which is crucial in semiconductor manufacturing. The films produced exhibit excellent conformal coverage and wet etch resistance, making them ideal for electronic applications.

1.2 Catalyst in Organic Reactions

In organic chemistry, this compound acts as an efficient catalyst in hydrosilylation reactions, where it facilitates the addition of silicon-hydrogen bonds across unsaturated carbon-carbon double bonds. This property enables the synthesis of various organic compounds with defined structures, enhancing its utility in synthetic organic chemistry.

1.3 Nanoparticle Synthesis

This compound plays a vital role in synthesizing silicon-based nanoparticles. Its ability to act as a silicon source and control the growth process allows researchers to produce nanoparticles with specific sizes and morphologies. This application is particularly relevant in nanotechnology research, where precise control over particle characteristics is essential.

Biological Applications

2.1 Biochemical Reagent

In biological research, this compound is utilized as a reagent in various biochemical assays and the synthesis of biomolecules. Its reactivity with enzymes and proteins facilitates the formation of silicon-based compounds that can be used in biological studies.

2.2 Drug Delivery Systems

This compound has potential applications in developing drug delivery systems due to its ability to modify surface properties of materials. By introducing silyl groups onto surfaces, it can enhance biocompatibility and control drug release rates, making it valuable for pharmaceutical applications.

Industrial Applications

3.1 Semiconductor Industry

The semiconductor industry benefits significantly from this compound's properties as a precursor for silicon oxide films. These films are essential for various electronic devices, providing electrical insulation and protection against environmental factors.

3.2 High-Purity Silicon Production

This compound is also involved in producing high-purity silicon used in electronic components. Its unique chemical structure allows it to participate effectively in processes that yield silicon with minimal impurities, which is critical for the performance of semiconductor devices.

Case Studies

5.1 Silicon Nitride Film Deposition

A study conducted on the use of this compound in ALD demonstrated its effectiveness in producing high-quality silicon nitride films with controlled thicknesses and uniformity across substrates. The films exhibited excellent mechanical properties and thermal stability, making them suitable for advanced electronic applications.

5.2 Nanoparticle Synthesis Research

Research focusing on nanoparticle synthesis using this compound showed that it could produce nanoparticles with tunable sizes through careful control of reaction conditions. This capability has implications for developing materials in optics and electronics where particle size significantly influences performance.

Mécanisme D'action

Trisilylamine exerts its effects through its ability to form strong silicon-nitrogen bonds. These bonds are highly stable and resistant to hydrolysis, making this compound an ideal precursor for the synthesis of silicon nitride films. The formation of these films involves the polymerization of this compound molecules, which results in the deposition of a thin, uniform layer of silicon nitride on the substrate .

Comparaison Avec Des Composés Similaires

Trimethylamine: (CH₃)₃N

Disilylamine: (SiH₃)₂NH

Hexamethyldisilazane: (CH₃)₃SiNHSi(CH₃)₃

Trisilylamine’s unique properties, such as its high reactivity and stability, make it a valuable compound in various scientific and industrial applications.

Propriétés

InChI |

InChI=1S/H9NSi3/c2-1(3)4/h2-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSJXMPCFODQAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N([SiH3])([SiH3])[SiH3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H9NSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13862-16-3 |

Source

|

| Record name | Silanamine, N,N-disilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013862163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q1: What is the molecular formula and weight of trisilylamine?

A1: this compound has a molecular formula of N(SiH3)3 and a molecular weight of 149.35 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly use Raman, infrared (IR) [], 13C, 15N, and 29Si NMR spectroscopy [] to characterize this compound. These techniques provide information about its structure, bonding, and vibrational modes. For example, Raman spectroscopy has been used to investigate the planarity of the NSi3 skeleton in this compound [].

Q3: Is this compound compatible with common solvents?

A3: this compound is soluble in various organic solvents, including diethyl ether and petroleum ether. This solubility makes it easier to handle and utilize in solution-based processes.

Q4: Can this compound be used as a reagent in chemical reactions?

A4: While this compound itself is not a catalyst, it can participate in specific reactions. For example, it reacts with iodosilane to yield this compound []. It does not react with carbon dioxide, carbon disulfide, or carbon oxysulfide under standard conditions [].

Q5: How is this compound used in materials science?

A5: this compound is a promising precursor for the deposition of silicon nitride (SiNx) thin films using techniques like Plasma Enhanced Chemical Vapor Deposition (PECVD) [, , , ] and Atomic Layer Deposition (ALD) [, , ].

Q6: Have computational methods been used to study this compound?

A6: Yes, semi-empirical molecular orbital calculations were used to determine the standard molar enthalpy of formation for this compound. These calculations also helped assess the thermodynamic feasibility of silicon nitride formation from this compound and ammonia []. Density Functional Theory (DFT) calculations were used to study the adsorption and reaction energies of a novel silylamine precursor, derived from this compound, with a silicon nitride surface [].

Q7: How do structural modifications of this compound affect its properties?

A7: Research shows that substituting the hydrogen atoms in this compound with other groups, such as methyl or phenyl groups, can significantly alter its reactivity and stability [, ]. For instance, replacing SiH3 groups with dimethylaminomethylsilyl or trimethylsilyl groups was explored to enhance the thermal stability of this compound for PEALD applications []. Similarly, tris(disilanyl)amine (TDSA) displayed higher reactivity and yielded denser SiNx films with superior wet etch resistance compared to this compound in PEALD, attributed to weaker Si–N bonds, higher molecular polarity, and reactive Si–Si bonds [].

Q8: What safety precautions should be taken when handling this compound?

A8: this compound should be handled with care, like many other chemicals used in research laboratories. While specific SHE regulations are not mentioned in the provided abstracts, it is crucial to consult the material safety data sheet (MSDS) and follow appropriate laboratory safety protocols.

Q9: What are the potential advantages of using this compound for SiNx deposition compared to other precursors?

A9: this compound is a promising alternative to conventional SiNx precursors like silane due to its lower hazard potential []. Additionally, as a carbon-free precursor, it mitigates the risk of carbon contamination in the deposited films, a critical factor for semiconductor manufacturing [, ]. Its ability to achieve high-quality SiNx films at relatively low temperatures further adds to its appeal for various applications [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.